S-(3-Oxo-1-phenylbutan-2-yl) ethanethioate
Description
S-(3-Oxo-1-phenylbutan-2-yl) ethanethioate: is a chemical compound with a molecular formula of C12H14O2S and a molecular weight of 222.071450688 daltons . . Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage.
Properties
CAS No. |
61363-88-0 |
|---|---|
Molecular Formula |
C12H14O2S |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
S-(3-oxo-1-phenylbutan-2-yl) ethanethioate |
InChI |
InChI=1S/C12H14O2S/c1-9(13)12(15-10(2)14)8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |
InChI Key |
QWEIWMWKUBJBRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1)SC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of S-(3-Oxo-1-phenylbutan-2-yl) ethanethioate can be achieved through various synthetic routes. One common method involves the reaction of 3-oxo-1-phenylbutan-2-yl chloride with ethanethiol in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the thioester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
S-(3-Oxo-1-phenylbutan-2-yl) ethanethioate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioester can yield the corresponding alcohol and thiol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and thiols .
Scientific Research Applications
S-(3-Oxo-1-phenylbutan-2-yl) ethanethioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a prodrug.
Mechanism of Action
The mechanism by which S-(3-Oxo-1-phenylbutan-2-yl) ethanethioate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
S-(3-Oxo-1-phenylbutan-2-yl) ethanethioate can be compared with other similar compounds such as:
S-(3-Methyl-2-butenyl) ethanethioate: This compound also belongs to the class of thioesters and has similar chemical properties but differs in its alkyl substituent.
S-(3-Oxo-1-phenylpropyl) ethanethioate: Another thioester with a similar structure but a different alkyl chain length.
The uniqueness of this compound lies in its specific phenyl and oxo substituents, which confer distinct chemical reactivity and biological activity compared to its analogs .
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